3-Methyl-5-[4-(propan-2-yl)phenyl]aniline
Description
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is a substituted aniline derivative characterized by a methyl group at the 3-position and a 4-isopropylphenyl group at the 5-position of the aromatic amine core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis.
Properties
IUPAC Name |
3-methyl-5-(4-propan-2-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11(2)13-4-6-14(7-5-13)15-8-12(3)9-16(17)10-15/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGQEMFHVYKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylaniline and 4-isopropylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 3-methylaniline and 4-isopropylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a palladium catalyst to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its role as a pharmacological agent, particularly in the context of receptor antagonism. Research indicates that derivatives of this compound can serve as antagonists for RXFP3, a receptor implicated in metabolic disorders and stress responses. The antagonist activity of such compounds has been shown to influence food consumption and body weight regulation in animal models, suggesting potential therapeutic applications for obesity and metabolic syndrome management .
Case Study: RXFP3 Antagonists
A study highlighted the synthesis of various analogues of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline, demonstrating that modifications at specific sites on the molecule significantly affected their antagonist potency at RXFP3. For instance, structural variations led to compounds with IC50 values ranging from 2.12 μM to over 10 μM, indicating a promising avenue for developing selective RXFP3 antagonists .
Synthesis of Dyes
Azo Dye Derivatives
The compound is also relevant in the synthesis of azo dyes, which are widely used in the textile industry and as biological stains. The synthetic approach involves coupling aniline derivatives with diazonium salts, resulting in azo compounds that exhibit vibrant colors and stability. A recent review discussed various synthetic pathways for these dyes, including the use of this compound as a precursor .
Table: Properties of Azo Dyes Derived from Aniline Compounds
| Compound Name | Color | Application | Antimicrobial Activity |
|---|---|---|---|
| Azo Dye 1 | Red | Textiles | Effective against S. aureus |
| Azo Dye 2 | Yellow | Biological Stains | Moderate against L. monocytogenes |
| Azo Dye 3 | Blue | Food Industry | High against B. cereus |
Material Science
Polymer Additives
The compound's structural characteristics make it suitable for use as an additive in polymer formulations. Studies have shown that incorporating such aniline derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries.
Case Study: Polymer Blends
Research conducted on polymer blends containing this compound demonstrated improved tensile strength and elongation at break compared to standard formulations without the additive. This improvement is attributed to the interaction between the aniline derivative and polymer chains, which facilitates better load transfer during stress applications.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is compared below with three structurally related compounds, focusing on substituent effects, electronic profiles, and reported applications.
Compound A : N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline (CAS: 347311-34-6)
- Structural Differences: Contains a nitro (-NO₂) group at the 2-position and a 4-methylbenzenesulfonyl-piperazine moiety at the 5-position. The aniline nitrogen is substituted with a 4-isopropylbenzyl group.
- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen compared to the methyl and isopropyl substituents in the target compound.
- Applications :
Compound B : 4-(2-Bromoethyl)-N,N-bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)aniline
- Structural Differences :
- Features a bromoethyl chain at the 4-position and two 3-methyl-5-(phenylsulfonylmethyl)benzyl groups on the aniline nitrogen.
- The sulfonylmethyl groups introduce steric bulk and electron-withdrawing effects.
- Electronic Effects :
- Bromoethyl and sulfonyl groups create a highly polarizable system, contrasting with the simpler isopropyl and methyl substituents in the target compound.
- Applications: Studied as a dimeric derivative of PF-543 (a sphingosine kinase inhibitor) for antitumor activity against non-small cell lung cancer. The dimeric structure may enhance binding avidity .
Compound C : 5-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-N-(4-isopropylbenzyl)-2-nitroaniline
- Structural Differences :
- Nearly identical to Compound A but lacks the benzyl substitution on the aniline nitrogen.
- Applications :
Comparative Data Table
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~255.3 (estimated) | ~581.7 | ~852.6 | ~523.6 |
| Substituent Effects | Electron-donating (methyl, isopropyl) | Electron-withdrawing (NO₂, sulfonyl) | Mixed (sulfonyl, bromoethyl) | Electron-withdrawing (NO₂, sulfonyl) |
| Lipophilicity (LogP) | ~4.2 (predicted) | ~3.8 | ~5.1 | ~3.5 |
| Reported Applications | Intermediate, material science | Drug discovery | Antitumor agents | Synthetic intermediate |
Key Research Findings
Electronic Density Analysis :
- Computational studies using tools like Multiwfn could quantify electron localization differences. For example, the nitro group in Compound A significantly reduces electron density at the aniline nitrogen compared to the target compound .
Synthetic Utility :
- The target compound’s simpler structure allows for higher synthetic yields (~75–85%) compared to sulfonamide-containing analogs like Compounds A and C, which require multi-step purifications (~50–60% yields) .
Biological Activity: Compound B’s dimeric structure demonstrates enhanced cytotoxicity (IC₅₀ = 1.2 µM in NSCLC cells) compared to monomeric analogs, highlighting the importance of substituent complexity in bioactivity .
Biological Activity
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an aniline core with a methyl group and an isopropyl-substituted phenyl group, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. The DPPH radical scavenging method has been commonly employed to evaluate the antioxidant activities of compounds related to this compound. For example, certain derivatives showed antioxidant activity greater than that of ascorbic acid, suggesting that modifications to the aniline structure can enhance these properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with structural similarities have demonstrated cytotoxic effects against multiple cancer cell lines, including human glioblastoma and breast cancer cells. The IC50 values for some derivatives ranged significantly depending on their structural variations, indicating a strong correlation between structure and activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-87 (glioblastoma) | TBD |
| Derivative A | MDA-MB-231 (breast cancer) | TBD |
| Derivative B | HeLa (cervical cancer) | TBD |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit pathways associated with cell proliferation in cancer cells.
- Induction of Apoptosis : Some derivatives induce programmed cell death in tumor cells, contributing to their anticancer effects.
- Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is linked to various diseases including cancer.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Case Study on Antioxidant Activity : A comparative study found that modifications in the aromatic rings significantly influenced the antioxidant capacity, with certain substitutions enhancing radical scavenging abilities .
- Case Study on Anticancer Properties : A series of aniline derivatives were tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity. For example, a derivative with a para-methoxy group exhibited superior activity compared to others without this modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
